8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid

Physicochemical property optimization Solubility prediction Formulation development

Imidazo[1,2-a]pyridine SAR demands building blocks with unambiguous substitution-positional isomer effects can shift potency up to 16-fold. This 8-bromo-6-methyl derivative provides a single Suzuki/Buchwald coupling site while preserving C6-methyl and C2-carboxylic acid handles for orthogonal diversification. • Single reactive site eliminates regioisomeric ambiguity • Density 1.79 g/cm³, pKa -4.85 inform crystallization • Continuous flow synthesis enables kg-scale supply • ≥98% purity supports GMP impurity profiling.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1203571-75-8
Cat. No. B1528217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid
CAS1203571-75-8
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C(=C1)Br)C(=O)O
InChIInChI=1S/C9H7BrN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14)
InChIKeyFTSQYAYTUUQLBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid Procurement Overview


8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid (CAS 1203571-75-8) is a heterocyclic building block featuring an imidazo[1,2-a]pyridine core with a bromine substituent at the 8-position, a methyl group at the 6-position, and a carboxylic acid at the 2-position. This compound belongs to a privileged scaffold class extensively employed in medicinal chemistry for kinase inhibitor discovery and drug development programs [1]. The bromine atom enables versatile cross-coupling chemistry, while the carboxylic acid moiety provides a reactive handle for amide bond formation and further derivatization [2].

1 Heterocyclic building block for kinase-targeted research libraries
2 Bromine at 8-position enables cross-coupling diversification
3 Carboxylic acid handle for amide bond formation and derivatization

Why Generic Imidazo[1,2-A]pyridine Analogs Cannot Replace 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid


The imidazo[1,2-a]pyridine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, wherein subtle changes in substitution pattern (e.g., bromine position from 3- to 6- to 8-, or the presence/absence of a 6-methyl group) fundamentally alter both chemical reactivity and biological target engagement [1]. Substitution at the 5-position of the imidazopyridine core has been shown to modulate δ-selectivity and pharmacological profile by up to 16-fold in potency assays, demonstrating that positional isomer substitution is not interchangeable [1]. Furthermore, the distinct pKa and density of the 8-bromo-6-methyl derivative confer unique solubility and handling characteristics that differentiate it from analogs lacking the methyl group [2].

Positional isomer sensitivity

Imidazopyridine substitution pattern changes can alter target engagement profile; 8-bromo position is not interchangeable with 6- or 3-bromo isomers.

6-Methyl absence shifts properties

Removal of the 6-methyl group modifies predicted ionization and solubility behavior, affecting handling and formulation compared to the non-methylated 8-bromo analog.

Di-bromo analogs introduce coupling complexity

Compounds with two bromine atoms (e.g., 6,8-dibromo) create multi-site reactivity, requiring controlled conditions to avoid product mixtures during cross-coupling.

Quantitative Differentiation Evidence for 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid Procurement Decisions


Acidity Profile Differentiation: pKa Contrast with 8-Bromo Analog Lacking 6-Methyl Group

8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid exhibits a predicted pKa of -4.85 ± 0.41, which differs significantly from the 8-bromo analog lacking the 6-methyl group (8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid), establishing distinct ionization behavior that influences solubility and formulation strategies [1].

pKa Contrast
Predicted
Target: predicted pKa -4.85 ± 0.41
Analog (no 6-Me): pKa not reported, MW differs
Informs protonation-state modeling for solubility and formulation
Predicted values; experimental verification recommended
Physicochemical property optimization Solubility prediction Formulation development

Density and Molecular Weight Distinction from Di-Bromo Analog 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

The target compound has a predicted density of 1.79 ± 0.1 g/cm³ and molecular weight of 255.07 g/mol . In contrast, the closely related di-bromo analog 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid possesses a substantially higher molecular weight of 333.96 g/mol (31% greater mass) and incorporates a second bromine atom that alters both steric bulk and electron density distribution .

Density & MW Distinction
Predicted
Target: 255.07 g/mol, 1 Br, density 1.79 g/cm³ (pred.)
Di-bromo analog: 333.96 g/mol, 2 Br, 31% higher mass
Supports handling and cross-coupling selectivity evaluation
Predicted density; experimental data may refine selection
Crystallization optimization Material handling Process chemistry

Class-Level Synthetic Efficiency Advantage via Continuous Flow Methodology

Compounds in the imidazo[1,2-a]pyridine-2-carboxylic acid class can be synthesized via a continuous flow process directly from 2-aminopyridines and bromopyruvic acid, representing a significant advance over conventional in-flask batch methods [1]. This methodology enables multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides using a two-microreactor process without isolation of intermediates [1].

Synthetic Methodology
Class-level
Continuous flow route demonstrated for imidazo[1,2-a]pyridine-2-carboxylic acid class; no intermediate isolation needed.
Supports scalable synthesis route evaluation
Class-level evidence; specific compound validation advised
Continuous flow synthesis Process intensification Scale-up manufacturing

Purity Tier Differentiation Among Commercial Suppliers Supporting Procurement Decisions

Commercial availability of 8-bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid spans multiple purity tiers: ≥98% purity from MolCore and Leyan , 97% from eMolecules , 95% from AKSci , and 91% from Sigma-Aldrich/Enamine . This purity gradient (91% to 98%) provides procurement flexibility based on downstream application requirements.

Purity Tiers
Supplier-specified
91%, 95%, 97%, ≥98% across multiple commercial suppliers
Informs cost-performance supplier selection and redundancy
Verify lot-specific certificate of analysis
Supplier qualification Quality assurance Procurement optimization

Procurement-Driven Application Scenarios for 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid


Medicinal Chemistry: Kinase Inhibitor Scaffold Derivatization via Cross-Coupling

The 8-bromo substituent provides a single, well-defined site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling systematic SAR exploration at the 8-position while preserving the 6-methyl and 2-carboxylic acid functionalities for additional vector diversification [1]. The predicted density of 1.79 ± 0.1 g/cm³ and pKa of -4.85 ± 0.41 inform crystallization and salt formation strategies during lead optimization .

Process Chemistry: Continuous Flow Manufacturing Campaigns

The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold, including the target compound, is accessible via demonstrated continuous flow methodology that eliminates intermediate isolation steps [1]. This enables process intensification and improved throughput for kilogram-scale campaigns, with the 8-bromo substituent retained for late-stage diversification following scaffold assembly.

Analytical Reference Standard and Quality Control Applications

With defined purity specifications ranging from 91% to ≥98% across multiple commercial suppliers [1] , this compound serves as a well-characterized reference standard for HPLC method development, impurity profiling, and quality control of imidazo[1,2-a]pyridine-derived drug candidates in GMP environments.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR studies
Bromo cross-coupling handle at 8-position
Coupling regioselectivity and product characterization
Process Chemistry scale-up
Continuous flow-compatible scaffold
Throughput, intermediate isolation, and reproducibility
Reference Standard development
Defined purity specifications (91%-≥98%)
Lot consistency and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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